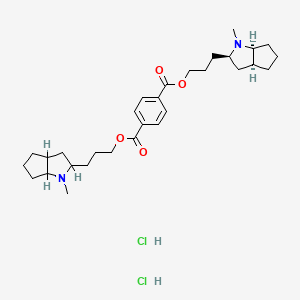
Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride” is a complex organic molecule with a terephthalate core. It contains two cyclopentane rings, a propyl group, and a terephthalate moiety.
Structure: The compound’s structure consists of two cyclopentane rings connected by a propyl linker, with terephthalate groups attached to each cyclopentane ring. The dihydrochloride salt form enhances solubility and stability.
准备方法
Synthetic Routes: The compound can be synthesized via multistep organic synthesis. One approach involves coupling terephthalic acid with a cyclopentane derivative (e.g., 2-methyl-2-cyclopenten-1-one) using appropriate coupling agents.
Reaction Conditions: The reaction typically occurs under acidic conditions, followed by purification and salt formation (e.g., dihydrochloride).
Industrial Production: Industrial-scale production involves optimizing reaction conditions, scalability, and purification methods.
化学反应分析
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Products depend on reaction conditions but may include ketones, alcohols, and substituted terephthalates.
科学研究应用
Chemistry: Used as a model compound for studying cyclopentane-based reactions.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for drug development (e.g., antiviral, anticancer properties).
Industry: Potential applications in materials science (e.g., polymers, coatings).
作用机制
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect gene expression.
相似化合物的比较
Uniqueness: Its combination of cyclopentane rings, terephthalate, and propyl linker distinguishes it.
Similar Compounds: Related compounds include terephthalates, cyclopentane derivatives, and other bridged structures.
属性
CAS 编号 |
125503-51-7 |
|---|---|
分子式 |
C30H46Cl2N2O4 |
分子量 |
569.6 g/mol |
IUPAC 名称 |
4-O-[3-[(2R,3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]propyl] 1-O-[3-(1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl)propyl] benzene-1,4-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C30H44N2O4.2ClH/c1-31-25(19-23-7-3-11-27(23)31)9-5-17-35-29(33)21-13-15-22(16-14-21)30(34)36-18-6-10-26-20-24-8-4-12-28(24)32(26)2;;/h13-16,23-28H,3-12,17-20H2,1-2H3;2*1H/t23-,24?,25+,26?,27-,28?;;/m0../s1 |
InChI 键 |
UPQOOBUDXHJODZ-CQLLOFCBSA-N |
手性 SMILES |
CN1[C@H]2CCC[C@H]2C[C@H]1CCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCC4CC5CCCC5N4C.Cl.Cl |
规范 SMILES |
CN1C2CCCC2CC1CCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCC4CC5CCCC5N4C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


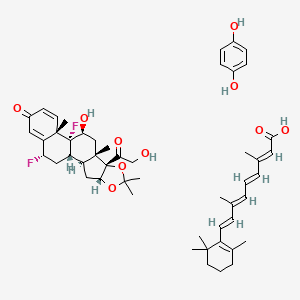
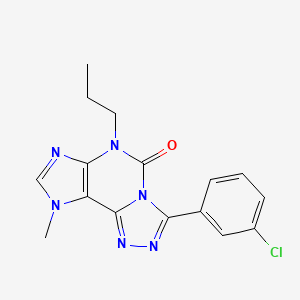
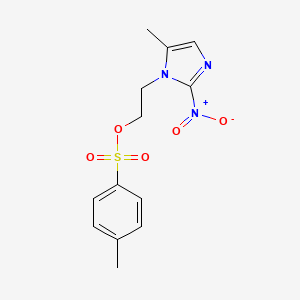
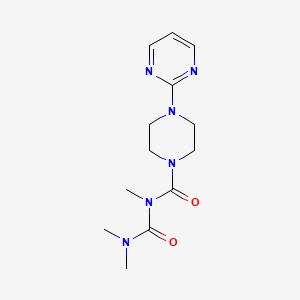
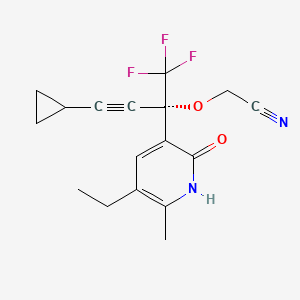
![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
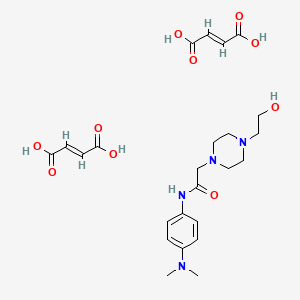
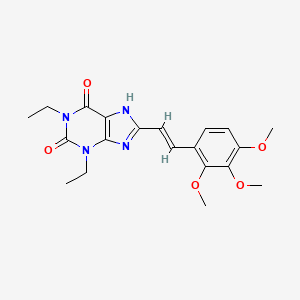
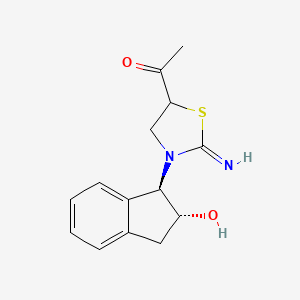
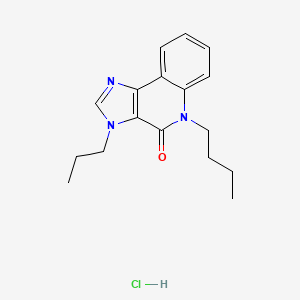
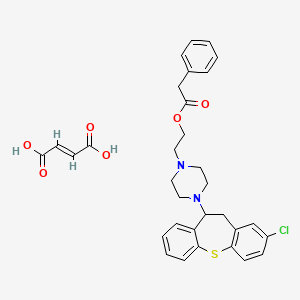
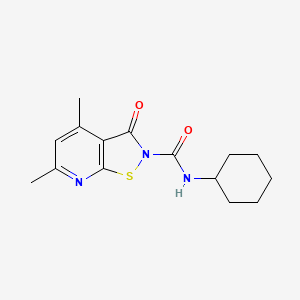
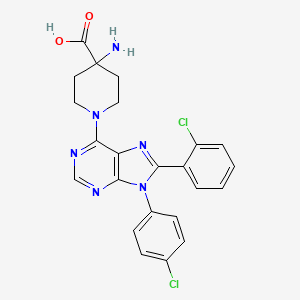
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
